

CAS number and molecular formula for 6-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Trifluoromethyl)quinoline

Cat. No.: B1354612

[Get Quote](#)

An In-depth Technical Guide to 6-(Trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-(trifluoromethyl)quinoline**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, synthesis methodologies, and potential biological activities, drawing upon data from analogous compounds where direct information is limited. The inclusion of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making **6-(trifluoromethyl)quinoline** a valuable scaffold for the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related quinoline derivatives.

Core Compound Identification

Chemical Name: **6-(trifluoromethyl)quinoline**

Property	Value	Source
CAS Number	325-13-3	[1]
Molecular Formula	C ₁₀ H ₆ F ₃ N	[1]
Molecular Weight	197.16 g/mol	[1]
Canonical SMILES	C1=CC2=C(C=CC(=C2)C(F)(F)N=C1	[1]
InChIKey	YVALNRPQHHRMNT-UHFFFAOYSA-N	

Physicochemical Properties

The physicochemical properties of **6-(trifluoromethyl)quinoline** are crucial for predicting its behavior in biological systems and for designing experimental protocols.

Property	Value	Source
logP (Predicted)	3.25	[2]
pKa (Predicted)	2.55	[2]
Topological Polar Surface Area (TPSA)	12.89 Å ²	[1]
Hydrogen Bond Acceptors	1	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	0	[1]

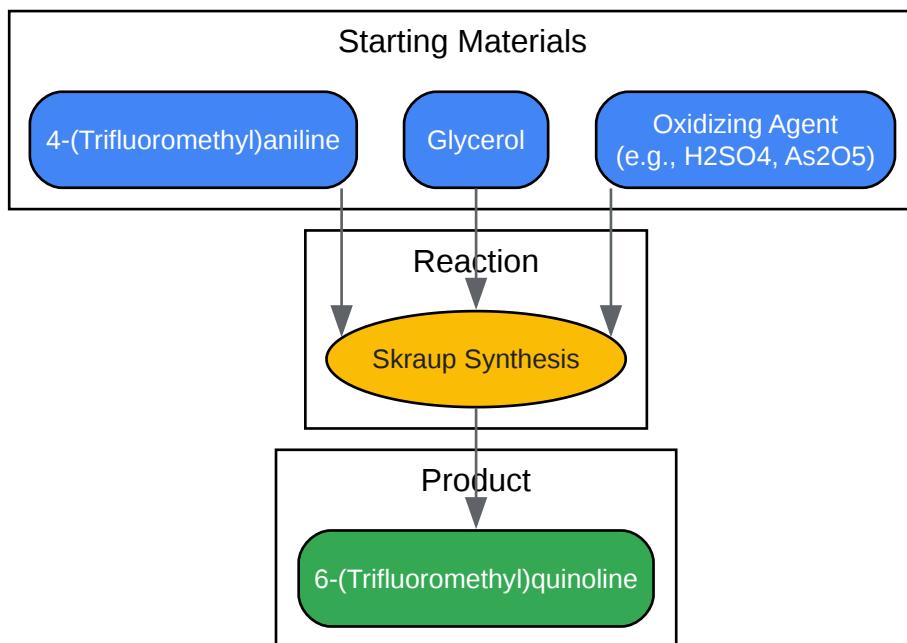
Synthesis and Experimental Protocols

While a specific, detailed, and high-yield synthesis protocol for **6-(trifluoromethyl)quinoline** is not extensively documented in readily available literature, plausible synthetic routes can be inferred from established methods for quinoline synthesis and the preparation of trifluoromethylated aromatic compounds. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses form the foundation for quinoline ring construction. More

contemporary approaches often utilize transition-metal-catalyzed cross-coupling and C-H activation strategies.

General Synthetic Workflow

A potential synthetic approach for **6-(trifluoromethyl)quinoline** could involve the cyclization of a substituted aniline with a suitable three-carbon electrophile.



[Click to download full resolution via product page](#)

Caption: A plausible Skraup synthesis workflow for **6-(trifluoromethyl)quinoline**.

Representative Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on the Skraup synthesis of quinolines and would require optimization for the specific synthesis of **6-(trifluoromethyl)quinoline**.

Materials:

- 4-(Trifluoromethyl)aniline
- Glycerol

- Concentrated Sulfuric Acid
- Arsenic Pentoxide (or other suitable oxidizing agent)
- Sodium Hydroxide (for neutralization)
- Organic solvent for extraction (e.g., Dichloromethane or Toluene)
- Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 4-(trifluoromethyl)aniline, glycerol, and the oxidizing agent.
- Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.
- Heating: Heat the reaction mixture to the appropriate temperature (typically 120-140 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a concentrated solution of sodium hydroxide until basic.
- Extraction: Extract the aqueous mixture with an organic solvent. Combine the organic layers.
- Purification: Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

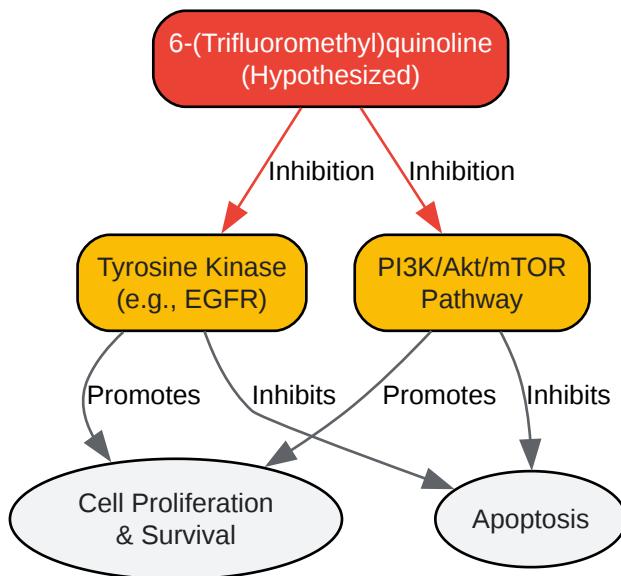
Potential Biological Activity and Signaling Pathways

Direct biological studies on **6-(trifluoromethyl)quinoline** are limited in publicly available literature. However, the quinoline scaffold is a well-established pharmacophore with a broad

range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance efficacy and pharmacokinetic properties.^[3]

Anticancer Potential

Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of topoisomerases and interference with pro-survival signaling pathways such as PI3K/Akt/mTOR and EGFR.^[4] The trifluoromethyl group can enhance the binding affinity of the molecule to its biological targets.

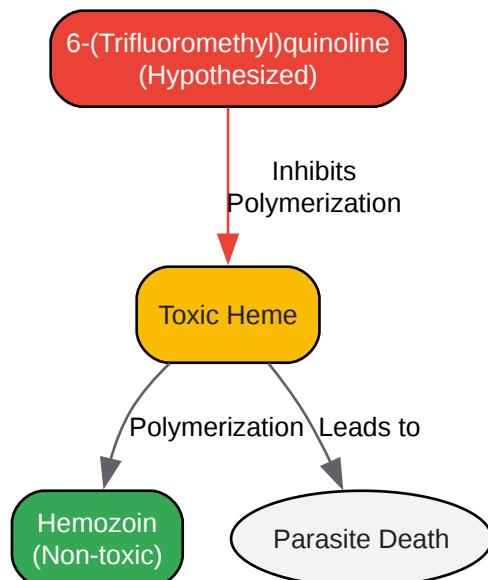


[Click to download full resolution via product page](#)

Caption: Hypothesized anticancer mechanism of **6-(trifluoromethyl)quinoline**.

Antimalarial Potential

The quinoline core is central to many antimalarial drugs, such as chloroquine and mefloquine.^[5] These compounds are thought to interfere with heme detoxification in the malaria parasite.^{[6][7]} The trifluoromethyl group has been incorporated into quinoline structures to overcome drug resistance.^[1]



[Click to download full resolution via product page](#)

Caption: Hypothesized antimalarial mechanism of **6-(trifluoromethyl)quinoline**.

Quantitative Data from Structurally Related Compounds

To provide context for the potential activity of **6-(trifluoromethyl)quinoline**, the following table summarizes *in vitro* biological data for structurally related trifluoromethyl-substituted quinoline derivatives.

Compound/Analog	Cell Line/Organism	Assay Type	IC ₅₀ / GI ₅₀ (μM)	Reference
N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine	60 human tumor cell lines	Growth Inhibition	GI ₅₀ (MG-MID) = 1.95	[1]
N ⁴ -(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl)pentan-1,4-diamine	Plasmodium falciparum	Antimalarial Activity	IC ₅₀ = 5-8	[6]

Conclusion

6-(Trifluoromethyl)quinoline represents a promising chemical scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While specific experimental data for this compound is not abundant, the well-established biological activities of the quinoline core, coupled with the advantageous properties imparted by the trifluoromethyl group, suggest significant potential. This technical guide provides a foundational understanding of its properties, plausible synthetic routes, and hypothesized mechanisms of action based on the current body of scientific literature. Further research, including the development of optimized synthetic protocols and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic utility of **6-(trifluoromethyl)quinoline** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular formula for 6-(trifluoromethyl)quinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1354612#cas-number-and-molecular-formula-for-6-trifluoromethyl-quinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com